molecular formula C14H17N3O2S2 B2561461 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034292-76-5

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2561461
M. Wt: 323.43
InChI Key: GYIIHXWBXYQBFA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions?



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Anticancer and Antimicrobial Agents

Several synthesized compounds with similar structures have been evaluated for their potential as anticancer and antimicrobial agents. For instance, derivatives of thiazole and oxadiazole have shown promising anticancer activities against specific human cancer cell lines, such as lung adenocarcinoma and breast cancer cells. These compounds exhibit their effects by inducing apoptosis or inhibiting cell proliferation, making them potential candidates for further evaluation as anticancer therapies (Evren et al., 2019); (Sraa Abu-Melha, 2021). Similarly, compounds featuring oxadiazole and benzothiazole moieties have shown significant antibacterial activity, highlighting their potential as new antibacterial agents (Ramalingam et al., 2019).

Antioxidant, Analgesic, and Anti-inflammatory Activities

Research has also explored the antioxidant, analgesic, and anti-inflammatory properties of compounds with related chemical structures. These activities are crucial for the development of new therapeutic agents that can manage pain and inflammation while protecting the body from oxidative stress (K. Chkirate et al., 2019); (Z. Kaplancıklı et al., 2012).

Neurogenic Potential and CRMP 1 Inhibition

Some derivatives have been investigated for their neurogenic potential and ability to act as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), a target of interest for treating small lung cancer. These studies highlight the diverse biological activities of such compounds, offering insights into their potential therapeutic applications (Ishan I. Panchal et al., 2020).

Optoelectronic Properties

In the realm of materials science, thiazole-based compounds have been synthesized and evaluated for their optoelectronic properties. These properties are essential for developing new materials for electronic and photonic applications, demonstrating the versatility of such chemical structures in both medicinal chemistry and materials science (P. Camurlu, N. Guven, 2015).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves speculating on potential future research directions. Could the compound be used in medicine? Could it be a useful reagent in synthetic chemistry?


Please note that this is a general approach and the specifics might vary depending on the exact nature of the compound. For a comprehensive analysis of a specific compound, consulting scientific literature or a subject matter expert would be necessary.


properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c18-12(8-11-2-1-5-21-11)15-9-13-16-14(17-19-13)10-3-6-20-7-4-10/h1-2,5,10H,3-4,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIIHXWBXYQBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

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